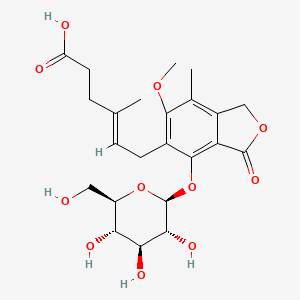

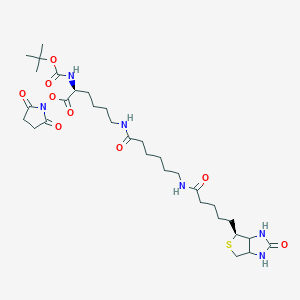

6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)-

Overview

Description

Synthesis Analysis

Synthetic methods for complex glucopyranoside derivatives often involve multistep reactions that target the selective formation of glycosidic bonds, functional group transformations, and the control of stereochemistry. For instance, the synthesis of mono-6-modified-beta-cyclodextrins bearing N-attached aminobenzoic acids demonstrates intricate strategies to achieve structural specificity, highlighting the challenges in synthesizing complex glycosides (Eliadou et al., 2003).

Molecular Structure Analysis

The molecular structure of glucopyranoside derivatives is characterized by the presence of a glucopyranosyl moiety attached to various functional groups, influencing their conformation and interaction capabilities. For example, the structural elucidation of different glucopyranoside derivatives via NMR spectroscopy and X-ray crystallography provides insights into their conformational preferences and self-inclusion phenomena, offering a basis for understanding the structural dynamics of similar compounds (Eliadou et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving glucopyranoside derivatives are crucial for their functionalization and application. These reactions may include glycosylation, where sugar moieties are attached to other molecules, and various protective group strategies to manipulate the glycoside's functionality. Such processes are pivotal in the synthesis of glycoproteins and other glycoconjugates for biological applications (Chatterjee et al., 1986).

Physical Properties Analysis

The physical properties of glucopyranoside derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, from pharmaceutical formulations to material science. Investigations into these properties often employ techniques like crystallography to ascertain the compounds' solid-state configurations (Mackie et al., 2002).

Chemical Properties Analysis

The chemical properties of glucopyranoside derivatives, including reactivity, stability, and interactions with biomolecules, dictate their functional potential. Understanding these properties is crucial for the design and synthesis of compounds with desired biological activities. Research in this area focuses on modifying the glucopyranoside core to enhance specific properties, such as increasing binding affinity to proteins or altering enzymatic degradation rates (Jegge & Lehmann, 1984).

Scientific Research Applications

-

Immunomodulatory and Antitumor Activities

- Application: β-glucans from mushrooms have potential effects as immunostimulants and immunosuppressants . They are recognized for their antitumor activities .

- Methods: β-glucans are extracted from mushrooms and used in various forms, including dietary supplements and functional foods .

- Results: Studies have shown that β-glucans can stimulate the immune system and inhibit tumor growth .

-

Antioxidant Properties

- Application: β-glucans from mushrooms exhibit antioxidant properties .

- Methods: These compounds are extracted from mushrooms and used in various forms, including dietary supplements and functional foods .

- Results: Studies have shown that β-glucans can help protect the body against oxidative stress .

-

Antiviral Properties

Sure, here are more applications of β-glucans, which are polysaccharides constituted by D-glucose monomers linked by beta-glycosidic linkages :

-

Biosynthesis and Production of Bacterial Cellulose

- Application: Bacterial cellulose (BC) is a never-dried biopolymer synthesized in abundance by Gluconacetobacter xylinus . BC has been commercialized as diet foods, filtration membranes, paper additives, and wound dressings .

- Methods: BC can be grown to any desired shape and structure to meet the needs of different applications .

- Results: BC, with several remarkable physical properties, can be grown to any desired shape and structure to meet the needs of different applications .

-

Biomedical Applications

- Application: Cellulose and its derivatives have found applications in tissue engineering, wound dressing, and drug delivery systems .

- Methods: Based on the available means of selecting the physical features, dimensions, and shapes, cellulose exists in the morphological forms of fiber, microfibril/nanofibril, and micro/nanocrystalline cellulose .

- Results: These different cellulosic particles, as building blocks, produce materials of different microstructures and properties, which are needed for numerous biomedical applications .

-

Development of Innovative Materials

- Application: BC nanoparticles can be used for various applications from medical products to the development of innovative materials .

- Methods: Given the presence of many OH groups on its surfaces, BC can be easily modified chemically .

- Results: BC has an ultrafine and organized structure, high water holding capability, biodegradability, and non-toxic nature .

properties

IUPAC Name |

(E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)26)4-6-12-20(31-3)11(2)13-9-32-22(30)16(13)21(12)34-23-19(29)18(28)17(27)14(8-24)33-23/h4,14,17-19,23-24,27-29H,5-9H2,1-3H3,(H,25,26)/b10-4+/t14-,17-,18+,19-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWZKGRCFSHAMN-OVUIAQIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- | |

CAS RN |

55533-52-3 | |

| Record name | 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055533523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYCOPHENOLIC ACID 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A63Y3157JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)